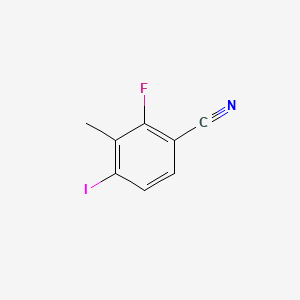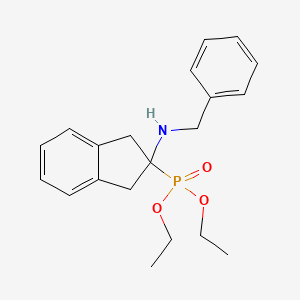
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a dihydroindenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction conditions often include microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the indenyl structure or the benzylamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the phosphonate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters.
Aplicaciones Científicas De Investigación
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction often involves binding to the active site of the enzyme, thereby blocking substrate access and altering the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl benzylphosphonate: Similar structure but lacks the indenyl moiety.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring instead of the indenyl structure.
Uniqueness
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is unique due to its specific combination of the indenyl structure and the benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C20H26NO3P |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-benzyl-2-diethoxyphosphoryl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C20H26NO3P/c1-3-23-25(22,24-4-2)20(21-16-17-10-6-5-7-11-17)14-18-12-8-9-13-19(18)15-20/h5-13,21H,3-4,14-16H2,1-2H3 |
Clave InChI |
AYEHTYXGBJYSKO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1(CC2=CC=CC=C2C1)NCC3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione](/img/structure/B13661650.png)
![5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13661668.png)
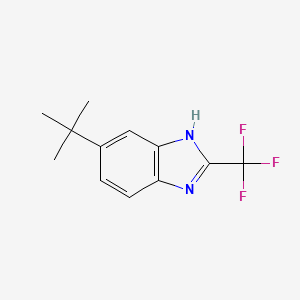
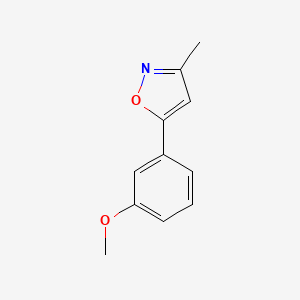
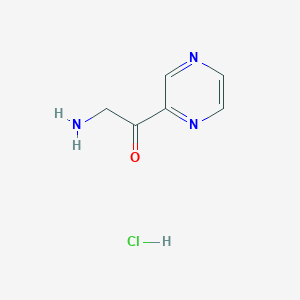

![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)

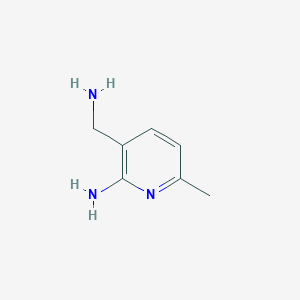

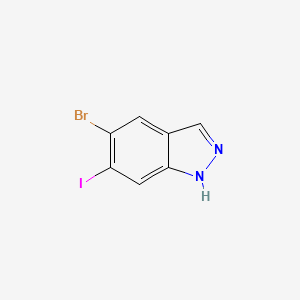

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
